molecular formula C15H10N4O4 B12558175 3-(Hydroxyimino)-2-[(E)-(3-nitrophenyl)diazenyl]-2,3-dihydro-1H-inden-1-one CAS No. 181359-63-7

3-(Hydroxyimino)-2-[(E)-(3-nitrophenyl)diazenyl]-2,3-dihydro-1H-inden-1-one

Cat. No.: B12558175
CAS No.: 181359-63-7
M. Wt: 310.26 g/mol
InChI Key: PESPDIAXJKNIBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Hydroxyimino)-2-[(E)-(3-nitrophenyl)diazenyl]-2,3-dihydro-1H-inden-1-one is a complex organic compound characterized by its unique structure, which includes a hydroxyimino group, a nitrophenyl diazenyl group, and a dihydroindenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxyimino)-2-[(E)-(3-nitrophenyl)diazenyl]-2,3-dihydro-1H-inden-1-one can be achieved through a series of organic reactions. One efficient method involves the Cu-promoted C–H activation, nitroalkylation, and intramolecular cyclization tandem processes. This method utilizes 8-aminoquinoline-assisted coupling of benzamides with nitroalkanes, followed by C–H activation, nitroalkylation, and intramolecular cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow microreactor systems may also be employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxyimino)-2-[(E)-(3-nitrophenyl)diazenyl]-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form oxime ethers.

    Reduction: The nitrophenyl diazenyl group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl diazenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions include oxime ethers, amines, and substituted derivatives of the original compound .

Scientific Research Applications

3-(Hydroxyimino)-2-[(E)-(3-nitrophenyl)diazenyl]-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Hydroxyimino)-2-[(E)-(3-nitrophenyl)diazenyl]-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, while the nitrophenyl diazenyl group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Hydroxyimino)-2-[(E)-(3-nitrophenyl)diazenyl]-2,3-dihydro-1H-inden-1-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

181359-63-7

Molecular Formula

C15H10N4O4

Molecular Weight

310.26 g/mol

IUPAC Name

3-hydroxyimino-2-[(3-nitrophenyl)diazenyl]inden-1-one

InChI

InChI=1S/C15H10N4O4/c20-15-12-7-2-1-6-11(12)13(18-21)14(15)17-16-9-4-3-5-10(8-9)19(22)23/h1-8,14,21H

InChI Key

PESPDIAXJKNIBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NO)C(C2=O)N=NC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.